2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. This compound exhibits significant pharmacological potential and has been the subject of various studies due to its biological activities, including its role as an inhibitor of xanthine oxidase, which is relevant in treating conditions such as gout and hyperuricemia.
The compound can be synthesized through a multi-step process involving reactions with various reagents. The synthesis generally involves the use of starting materials such as 4-chloroaniline and other azole derivatives. Research articles have documented the successful synthesis and characterization of this compound, highlighting its structural properties and biological evaluations .
This compound is classified under:
The synthesis of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid typically involves a two-step process:
The reaction conditions typically involve heating at controlled temperatures and using solvents such as acetonitrile. The final product is purified through recrystallization techniques.
The molecular formula for 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is C_10H_8ClN_3O_2. The structure features:
Crystallographic studies have shown that the compound crystallizes in space group P21/n with notable torsion angles due to steric hindrance from substituents .
The primary chemical reactions involving this compound include:
The reactions often involve careful control of temperature and pH to ensure high yields and purity of the product.
The mechanism of action for 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid primarily involves inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Inhibition leads to decreased production of uric acid, thus alleviating symptoms associated with hyperuricemia.
Studies have demonstrated that certain derivatives exhibit potent inhibitory activity in vitro, with some compounds showing mixed-type inhibition patterns .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed for characterization .
The applications of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid extend beyond basic research into practical pharmaceutical applications:
This compound exemplifies the versatility and importance of triazole derivatives in medicinal chemistry, underscoring their relevance in drug design and development.
Ru(II) catalysis provides a sophisticated alternative to classical cycloaddition for constructing the triazole core, particularly valuable for generating sterically congested or regioisomerically pure derivatives. This approach operates through a mechanistic pathway distinct from dipolar cycloadditions, involving the rearrangement of pre-assembled heterocyclic precursors like isoxazolones. The Ru(II) catalyst facilitates a cascade of bond cleavages and reorganizations, ultimately yielding the triazole ring system with high atom economy. A representative synthesis documented in crystallographic studies demonstrates this approach, where a Ru-catalyzed rearrangement of a functionalized isoxazolone precursor yielded a crystalline 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivative with defined spatial orientation. The molecular structure was confirmed via X-ray diffraction (monoclinic, P21/n space group, a = 12.9303(5) Å, b = 9.1111(4) Å, c = 18.7111(8) Å, β = 97.879(4)°, V = 2183.53(16) ų), revealing the planar triazole ring and its dihedral angles relative to the appended aromatic system [6]. This method circumvents azide handling challenges and offers complementary regioselectivity to copper-catalyzed processes, making it indispensable for accessing specific substitution patterns relevant to pharmaceutical intermediates like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid.
CuAAC remains the cornerstone methodology for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its exceptional regiocontrol, reliability, and functional group tolerance. The mechanism involves in situ formation of copper(I) acetylide from terminal alkynes, followed by regioselective [3+2] cycloaddition with organic azides. Recent adaptations focus on enhancing efficiency and sustainability for carboxylic acid-functionalized triazoles like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid:
Table 1: Advanced Catalytic Methods for 1,2,3-Triazole-4-Carboxylic Acid Synthesis
Catalytic System | Conditions | Reaction Time | Yield Range | Key Advantages | Primary Reference |
---|---|---|---|---|---|
Ru(II) Complexes | Organic solvent, 80-120°C | 4-8 hours | 70-85% | Unique regioselectivity, avoids azides | [6] |
Microwave Cu(I) (Homogeneous) | DMF/H₂O, 100-150°C, MW irradiation | 10-30 minutes | 85-98% | Dramatically reduced time, high purity | [7] |
Continuous Flow (Cu Powder) | CH₂Cl₂, 100°C/100 bar or rt/100 bar (additives) | 1.5-5 minutes | 89-98% | Ultra-fast, safe azide handling, scalable | [8] |
Zn(OAc)₂ / Ascorbic Acid | H₂O, MW irradiation, 80°C | 15-60 minutes | 75-96% | Biocompatible catalyst, aqueous medium, cheap | [3] |
The carboxylic acid moiety in triazole derivatives is frequently introduced or unveiled via alkaline hydrolysis of ester precursors, a critical step given the sensitivity of the triazole ring. Optimal hydrolysis of esters like ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate requires careful control to prevent ring degradation. Mild conditions (e.g., 1-2 equivalents of NaOH or K₂CO₃ in aqueous methanol or THF/H₂O mixtures at 0-25°C) are typically employed, achieving yields of 70-92% for 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid [3] [7]. Microwave-assisted hydrolysis significantly enhances this process, reducing reaction times from hours to minutes (5-15 minutes) while maintaining or improving yields and minimizing side products. Post-hydrolysis, the carboxylic acid group serves as a versatile handle for further diversification:
Table 2: Alkaline Hydrolysis Conditions for Triazole Ester Precursors
Ester Precursor | Base | Solvent System | Temperature | Time (Conventional) | Time (MW) | Yield | Product |
---|---|---|---|---|---|---|---|
Ethyl 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate | NaOH | MeOH/H₂O (4:1) | 0-5°C | 4-6 hours | 8-12 minutes | 85-92% | 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid |
Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | K₂CO₃ | THF/H₂O (3:1) | 25°C | 8-10 hours | 10-15 minutes | 78-85% | 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
tert-Butyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | NaOH | Dioxane/H₂O (3:1) | 40°C | 3-5 hours | 6-10 minutes | 90-95% | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
The strategic choice between CuAAC (cycloaddition) and Ru(II)-catalyzed rearrangement hinges on substrate availability, desired regiochemistry, and scalability requirements.
Applicability: Preferred for high-throughput synthesis, combinatorial chemistry, and bioconjugation due to its robustness and reliability. Highly efficient for synthesizing 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid from 4-chlorophenyl azide and a 2-alkynoate ester [1] [8].
Ru(II)-Catalyzed Rearrangement:
For 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid, CuAAC using 4-chlorophenyl azide and ethyl 2-butynoate (or equivalent) followed by hydrolysis is typically the most efficient and scalable route. Ru-catalyzed rearrangement offers an alternative pathway if suitable bicyclic precursors are accessible.
The carboxylic acid group in triazole pharmacophores like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is pivotal for bioactivity but can limit bioavailability due to ionization or metabolic susceptibility (e.g., glucuronidation). Strategic replacement with bioisosteres aims to maintain key interactions (e.g., hydrogen bonding, ionic binding) while improving pharmacokinetic properties:
Table 3: Bioisosteric Replacements for Triazole-4-Carboxylic Acid Moiety
Bioisostere | Synthetic Route from -COOH | Key Physicochemical Properties | Primary Applications/Advantages |
---|---|---|---|
Tetrazole | 1. -COOH → -CONH₂ → -CN 2. CN + NaN₃ / Catalyst | pKa ~4.5-5.5, planar, ionized at physiol. pH, high dipole moment | Enhanced metabolic stability, improved lipophilicity/logD, common in antihypertensives |
Sulfonamide (-SO₂NHR) | 1. -COOH → -COCl 2. -COCl + R'SO₂NH₂ / Base | Strong H-bond acceptor, stable, variable pKa (8-12) | Improved metabolic stability, enhanced target affinity (e.g., carbonic anhydrase) |
Acyl Sulfonamide (-C(O)NHSO₂R) | -COOH + RSO₂NH₂ + Coupling Agent (e.g., EDC/HOBt, PyBOP) | Tetrahedral geometry, rigid, strong H-bonding capacity | Mimics enzyme transition states, high potency protease inhibitors |
Hydroxamic Acid (-C(O)NHOH) | 1. -COOH → -COCl 2. -COCl + NH₂OTHP 3. Deprotection | pKa ~9.0, bidentate metal chelator | Potent inhibition of metalloenzymes (HDACs, MMPs), chelation |
Oxadiazolone | 1. -COOH → -CONHNH₂ (Hydrazide) 2. Hydrazide + CDI / Heat | Weak acid (pKa ~10-11), planar, moderate dipole moment | Ester mimic, improved hydrolytic stability, modulates electronic effects |
Table 4: Key Identifiers for 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
Property | Value |
---|---|
Systematic Name | 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid |
Synonyms | 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (common tautomer notation) |
CAS Registry Number | Not explicitly stated in sources |
Molecular Formula | C₁₀H₈ClN₃O₂ |
Molecular Weight | 237.65 g/mol |
Appearance | Solid (color not specified) |
Key Structural Features | 1,2,3-Triazole ring N2-linked to 4-chlorophenyl, C4-carboxylic acid, C5-methyl group |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2